N-(4-bromophenyl)-3-(5-ethyl-2-furyl)propanamide
Overview
Description
N-(4-bromophenyl)-3-(5-ethyl-2-furyl)propanamide is a useful research compound. Its molecular formula is C15H16BrNO2 and its molecular weight is 322.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.03644 g/mol and the complexity rating of the compound is 290. The solubility of this chemical has been described as 4.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods and Chemical Reactions
Synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide demonstrates the chemical versatility of similar compounds, through reactions with nucleophiles and active methylene compounds, leading to various derivatives including selenadiazolines and thiadiazolines. This showcases the compound's utility in synthesizing pyrazole derivatives, hinting at its relevance in creating complex chemical structures (Hassaneen et al., 1991).
Preparation and root growth-modulatory activity of related N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides were studied, indicating the compound's potential in agricultural applications, particularly as a root growth modulator in seeds. This highlights its role in exploring environmentally friendly herbicides (Kitagawa et al., 2001).
Deprotonation of β-Bromopropionanilides study revealed the compound's reactivity leading to different products, such as β-lactams or acrylanilides, under various conditions. This demonstrates its applicability in selectively synthesizing compounds with significant biological activities, emphasizing the importance of experimental conditions in chemical reactions (Pandolfi et al., 2019).
Potential Biological and Physical Properties
Linear, second, and third-order nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives, including those related to N-(4-bromophenyl)-3-(5-ethyl-2-furyl)propanamide, were analyzed. These findings suggest potential applications in semiconductor devices due to favorable charge transport properties, indicating its utility in electronic and optoelectronic applications (Shkir et al., 2019).
Antifungal evaluation of novel analogs related to the compound showed varying degrees of activity against several fungal strains, presenting a potential application in developing new antifungal agents. This underscores the compound's relevance in pharmaceutical research, particularly in discovering treatments for fungal infections (Terzioğlu Klip et al., 2010).
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(5-ethylfuran-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-2-13-7-8-14(19-13)9-10-15(18)17-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHXKANRNGMGBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641900 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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